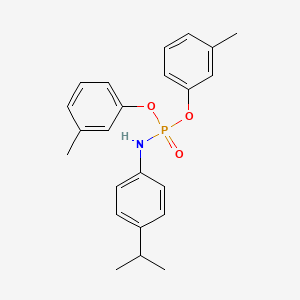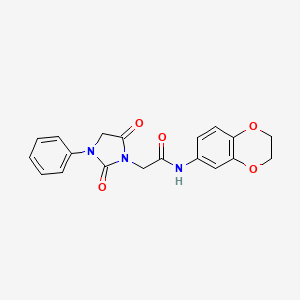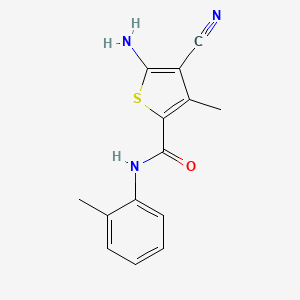
bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate
Übersicht
Beschreibung
Bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate, also known as MIPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MIPA is a phosphoric acid derivative that can be synthesized through a variety of methods.
Wissenschaftliche Forschungsanwendungen
Bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate has been used in scientific research for its potential applications in the field of medicine. Studies have shown that bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate is not fully understood. However, studies have shown that bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation. bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate has been shown to have anti-inflammatory and analgesic effects in animal models. Studies have also shown that bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate has neuroprotective effects, which may be due to its ability to inhibit the activity of AChE. bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate has been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity yield. bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate has been shown to have a low toxicity profile, making it a safe candidate for use in animal models. However, bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate has some limitations for use in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. Additionally, bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate has not been extensively studied in humans, and its safety and efficacy in humans are unknown.
Zukünftige Richtungen
There are several future directions for research on bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate. Further studies are needed to fully elucidate its mechanism of action and its effects on the body. Additionally, studies are needed to determine the safety and efficacy of bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate in humans. bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate may have potential applications in the treatment of pain, inflammation, and neurodegenerative diseases, and further research is needed to explore these potential therapeutic applications.
Conclusion:
In conclusion, bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate is a chemical compound that has gained attention in recent years for its potential applications in scientific research. bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate can be synthesized through various methods and has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models. bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate has several advantages for use in lab experiments, but further research is needed to fully elucidate its effects and determine its safety and efficacy in humans. bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate may have potential applications in the treatment of pain, inflammation, and neurodegenerative diseases, and further research is needed to explore these potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-bis(3-methylphenoxy)phosphoryl-4-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26NO3P/c1-17(2)20-11-13-21(14-12-20)24-28(25,26-22-9-5-7-18(3)15-22)27-23-10-6-8-19(4)16-23/h5-17H,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMIMYFZVKUXLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OP(=O)(NC2=CC=C(C=C2)C(C)C)OC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-{[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B4694457.png)
![2-hydroxy-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-1-naphthohydrazide](/img/structure/B4694463.png)
![1-(2-methoxyphenyl)-3-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4694464.png)
![methyl 3-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-chlorobenzoate](/img/structure/B4694467.png)

![1-[(4-butoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B4694494.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(4-phenoxyphenyl)propanamide](/img/structure/B4694497.png)
![3-ethyl 7-methyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B4694501.png)

![4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-bromo-5-methoxybenzaldehyde](/img/structure/B4694513.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B4694520.png)

![1-[(4-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethoxy}phenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4694531.png)
![N-(2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4694539.png)